molecular formula C7H2Br2F4 B13095266 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene

Cat. No.: B13095266
M. Wt: 321.89 g/mol
InChI Key: WJKVERPUYUTSIO-UHFFFAOYSA-N
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Description

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C7H2Br2F4. This compound is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted on the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene typically involves the bromination and fluorination of benzene derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides mild conditions and high yields . Another method involves the use of Selectfluor as an oxidant and tetrabutylammonium bromide/chloride salts as a halogen source .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield dibromides, while fluorination can yield difluorides .

Scientific Research Applications

1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-3-(difluoromethyl)-2,5-difluorobenzene involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, affecting various biochemical pathways .

Properties

Molecular Formula

C7H2Br2F4

Molecular Weight

321.89 g/mol

IUPAC Name

1,4-dibromo-3-(difluoromethyl)-2,5-difluorobenzene

InChI

InChI=1S/C7H2Br2F4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,7H

InChI Key

WJKVERPUYUTSIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)F)Br)F

Origin of Product

United States

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